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molecular formula C24H19NO4S B8585737 6-Methoxy-2-(4-methylsulfanyl-phenyl)-1-(4-nitro-phenoxy)-naphthalene CAS No. 648905-52-6

6-Methoxy-2-(4-methylsulfanyl-phenyl)-1-(4-nitro-phenoxy)-naphthalene

Cat. No. B8585737
M. Wt: 417.5 g/mol
InChI Key: QWMJZXNKGDHREP-UHFFFAOYSA-N
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Patent
US07585977B2

Procedure details

Stir a solution of 6-methoxy-2-(4-methylsulfanyl-phenyl)-naphthalen-1-ol (1.98 g, 6:68 mmol), 4-fluoro-nitrobenzene (0.78 mL, 7.34 mmol) and phosphazene base P4-t-butyl (6.7 mL of 1M in hexane, 6.7 mmol) in N,N-dimethylformamide (30 mL) at ambient temperature for 4 hours. Dilute the reaction with dichloromethane, wash with 1N aqueous hydrochloric acid, water, dry with solid magnesium sulfate and chromatograph on silica gel with hexane/ethyl acetate mixtures to give 2.18 g of 6-methoxy-2-(4-methylsulfanyl-phenyl)-1-(4-nitro-phenoxy)-naphthalene (78%)
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphazene
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([OH:13])=[C:8]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)[CH:7]=[CH:6]2.F[C:23]1[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=1.ClCCl>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([O:13][C:23]1[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=1)=[C:8]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)[CH:7]=[CH:6]2

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
COC=1C=C2C=CC(=C(C2=CC1)O)C1=CC=C(C=C1)SC
Name
Quantity
0.78 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
phosphazene
Quantity
6.7 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Dilute
WASH
Type
WASH
Details
wash with 1N aqueous hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with solid magnesium sulfate and chromatograph on silica gel with hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=C(C2=CC1)OC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=C(C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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